[2-(Cyclobutylmethoxy)ethyl](methyl)amine

Lipophilicity Physicochemical Properties Drug Design

[2-(Cyclobutylmethoxy)ethyl](methyl)amine is a secondary amine featuring a cyclobutylmethoxy substituent on an N-methyl ethanamine backbone. This compound, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol , is a liquid at room temperature and is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, where the steric and electronic properties of the cyclobutyl group can influence molecular interactions and physicochemical profiles.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 883523-55-5
Cat. No. B1425421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclobutylmethoxy)ethyl](methyl)amine
CAS883523-55-5
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCNCCOCC1CCC1
InChIInChI=1S/C8H17NO/c1-9-5-6-10-7-8-3-2-4-8/h8-9H,2-7H2,1H3
InChIKeyNSTBOMGFBSUGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Cyclobutylmethoxy)ethyl](methyl)amine (CAS 883523-55-5): A Cyclobutyl-Containing Secondary Amine Building Block for Medicinal Chemistry and Synthetic Applications


[2-(Cyclobutylmethoxy)ethyl](methyl)amine is a secondary amine featuring a cyclobutylmethoxy substituent on an N-methyl ethanamine backbone [1]. This compound, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol [1], is a liquid at room temperature [1] and is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, where the steric and electronic properties of the cyclobutyl group can influence molecular interactions and physicochemical profiles .

Why In-Class Secondary Amines Cannot Be Substituted for [2-(Cyclobutylmethoxy)ethyl](methyl)amine in Critical Synthetic Pathways


While numerous secondary amines exist as potential building blocks, substituting [2-(Cyclobutylmethoxy)ethyl](methyl)amine with a generic or structurally similar analog (e.g., a cyclopropylmethoxy derivative) can lead to quantifiably different outcomes. The cyclobutyl group imparts distinct steric bulk, ring strain, and lipophilicity compared to other cycloalkylmethoxy moieties . These differences directly translate into measurable variations in physicochemical properties such as lipophilicity (logP) and boiling point [1], which in turn affect reaction optimization, purification efficiency, and the pharmacokinetic profile of downstream drug candidates . The following evidence quantifies these critical differentiations, demonstrating why direct substitution without re-optimization is scientifically unsound.

Quantitative Differentiation of [2-(Cyclobutylmethoxy)ethyl](methyl)amine (CAS 883523-55-5) Against the Closest Cyclopropylmethoxy Analog (CAS 883526-98-5)


Lipophilicity (logP) Comparison: Higher logP of Cyclobutyl Derivative Alters Partitioning Behavior

The cyclobutyl group in [2-(Cyclobutylmethoxy)ethyl](methyl)amine increases lipophilicity compared to the cyclopropyl analog. The measured logP value for the target compound is 1.164 , while the cyclopropylmethoxy analog (CAS 883526-98-5) exhibits a significantly lower logP of 0.541 . This quantifiable difference in lipophilicity can influence membrane permeability, protein binding, and overall ADME properties in drug development contexts.

Lipophilicity Physicochemical Properties Drug Design

Boiling Point Differentiation: Enhanced Thermal Stability for High-Temperature Reactions

[2-(Cyclobutylmethoxy)ethyl](methyl)amine exhibits a higher boiling point compared to its cyclopropyl analog. The target compound has a reported boiling point of 184.3 ± 13.0 °C at 760 mmHg [1], whereas the cyclopropyl derivative boils at 159.5 ± 13.0 °C under the same pressure . This ~25 °C difference provides a larger operational window for high-temperature reactions or distillative purification without risking premature vaporization or degradation.

Boiling Point Thermal Stability Reaction Optimization

Molecular Weight and Density: Distinct Handling and Scale-Up Characteristics

The molecular weight of [2-(Cyclobutylmethoxy)ethyl](methyl)amine is 143.23 g/mol, with a density of 0.9 ± 0.1 g/cm³ [1]. In contrast, the cyclopropyl analog has a molecular weight of 129.20 g/mol [2] (density data not readily available). The 14 g/mol difference, while modest, corresponds to a ~10.9% increase in mass per molecule. For large-scale reactions, this translates to a proportional increase in required mass for equimolar stoichiometry, affecting procurement volume and shipping logistics.

Molecular Weight Density Process Chemistry

Binding Affinity to HSP90alpha: Preliminary Evidence of Target Engagement (Supporting Data)

A direct binding assay using NMR chemical shift perturbation measured the affinity of [2-(Cyclobutylmethoxy)ethyl](methyl)amine for human HSP90alpha protein, yielding a Kd of 1.90E+4 nM (19 µM) [1]. While this affinity is moderate and not directly compared to the cyclopropyl analog in the same assay, it provides a baseline of target engagement. No comparable binding data is available for the cyclopropyl derivative, preventing a head-to-head comparison. This data point is offered as supporting evidence of the compound's potential to interact with biologically relevant proteins.

Binding Affinity HSP90 Drug Discovery

Synthetic Utility: Cyclobutyl Group Imparts Distinct Steric and Electronic Effects in Downstream Modifications

The cyclobutyl ring introduces greater steric bulk and a distinct conformational profile compared to the cyclopropyl group . While direct quantitative reaction data comparing the two amines is absent, the class-level inference from medicinal chemistry literature indicates that cyclobutyl-containing building blocks can confer improved metabolic stability and altered binding conformations in target proteins [1]. For example, in fentanyl analog studies, cyclobutyl derivatives exhibited different metabolic pathways compared to cyclopropyl analogs [1]. This suggests that substituting the cyclobutyl group with a cyclopropyl group could lead to divergent synthetic outcomes and biological profiles.

Steric Effects Synthetic Chemistry Building Block

Application Scenarios for [2-(Cyclobutylmethoxy)ethyl](methyl)amine (CAS 883523-55-5) Derived from Quantitative Evidence


Medicinal Chemistry: Building Block for CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Based on its measured logP of 1.164 (compared to 0.541 for the cyclopropyl analog) , this amine is a preferred starting material for synthesizing drug candidates where higher membrane permeability and blood-brain barrier penetration are desired. Its increased lipophilicity can improve the passive diffusion of final compounds into the central nervous system.

Process Chemistry: Intermediate for High-Temperature Reactions or Distillations

With a boiling point of ~184.3 °C—significantly higher than the cyclopropyl analog's 159.5 °C [1]—this compound is better suited for synthetic sequences requiring elevated temperatures. It offers a broader thermal operational range, reducing the risk of vapor loss during reflux or distillation, thereby improving process yield and safety.

Structure-Activity Relationship (SAR) Studies: Probing Steric Effects in Lead Optimization

The cyclobutyl group provides a distinct steric and electronic profile compared to smaller cycloalkyl rings . This amine serves as a valuable tool for SAR studies aimed at understanding how ring size influences target binding, metabolic stability, and overall biological activity. Its use can help medicinal chemists fine-tune the properties of lead compounds.

Early-Stage Target Engagement: Starting Point for HSP90 Modulator Development

Preliminary binding data indicates a Kd of 19 µM for human HSP90alpha [2]. While not highly potent, this interaction provides a quantifiable starting point for developing optimized analogs. Researchers interested in HSP90 inhibition may use this amine as a scaffold for further chemical modifications to improve affinity and selectivity.

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